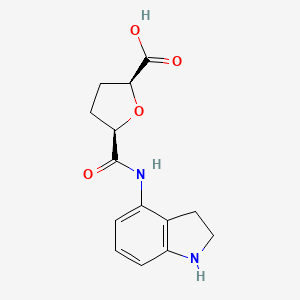
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has unique properties, making it a promising candidate for drug development and other scientific research applications.
Mécanisme D'action
The mechanism of action of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is not fully understood. However, it has been observed that it inhibits the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to regulate the expression of certain genes involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid in lab experiments is its potential to be used in the development of novel therapeutic agents. Additionally, it has been shown to be stable under various conditions, making it a suitable candidate for drug development. However, its high cost and complex synthesis method can be considered as limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the research on (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid. Some of the potential research areas include the development of novel therapeutic agents for the treatment of various diseases, the exploration of its potential applications in the field of immunotherapy, and the investigation of its mechanism of action. Additionally, the synthesis of analogs of this compound can be explored to enhance its properties and to develop more potent therapeutic agents.
Méthodes De Synthèse
The synthesis of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid involves a multi-step process that includes various chemical reactions, such as coupling reactions, cyclization, and deprotection. The most commonly used method for its synthesis is the solid-phase peptide synthesis (SPPS) method, which is a widely accepted technique for the synthesis of peptides and small proteins.
Applications De Recherche Scientifique
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid has shown potential applications in various scientific research fields, including drug development, biochemistry, and medicinal chemistry. It has been extensively studied for its antitumor, antiviral, and antibacterial properties. Additionally, it has been used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, HIV, and bacterial infections.
Propriétés
IUPAC Name |
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(11-4-5-12(20-11)14(18)19)16-10-3-1-2-9-8(10)6-7-15-9/h1-3,11-12,15H,4-7H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNYJBFQHXRGF-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![N-[(1R,2R)-2-methylsulfanylcyclohexyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7341811.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)
![(2S,3S)-1-ethyl-N-imidazo[1,2-a]pyridin-5-yl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B7341826.png)

![(1R,2S)-N-imidazo[1,2-a]pyridin-5-yl-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341840.png)
![(7-chloro-4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341848.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![(1R,2R)-N-imidazo[1,2-a]pyridin-5-yl-2-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B7341863.png)
![(2S,5R)-5-[2-(3-chlorophenyl)piperazine-1-carbonyl]oxolane-2-carboxylic acid](/img/structure/B7341868.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)